molecular formula C6H4Cl3N B1321736 3,6-Dichloro-2-(chloromethyl)pyridine CAS No. 58803-95-5

3,6-Dichloro-2-(chloromethyl)pyridine

Cat. No.: B1321736
CAS No.: 58803-95-5
M. Wt: 196.5 g/mol
InChI Key: POFJYFSYZFACOF-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(chloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H4Cl3N It is a derivative of pyridine, characterized by the presence of three chlorine atoms attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dichloro-2-(chloromethyl)pyridine can be synthesized through several methods. One common approach involves the chlorination of 2-methylpyridine (2-picoline) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions on the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-2-(chloromethyl)pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives. For example, treatment with strong oxidizing agents such as potassium permanganate can lead to the formation of pyridine N-oxide derivatives.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

    Oxidation: Potassium permanganate, sulfuric acid, aqueous conditions.

    Reduction: Lithium aluminum hydride, anhydrous ether as solvent.

Major Products Formed:

  • Substituted pyridine derivatives
  • Pyridine N-oxide derivatives
  • Dechlorinated pyridine derivatives

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 3,6-Dichloro-2-(chloromethyl)pyridine is in pharmaceutical research. It serves as an intermediate in the synthesis of various drug candidates with antimicrobial properties. For instance, studies have indicated that derivatives of this compound exhibit significant activity against bacterial strains, making them potential candidates for antibiotic development.

Case Study: Antimicrobial Activity

A study conducted on several chlorinated pyridine derivatives demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between the degree of chlorination and antimicrobial potency, suggesting that further modifications could enhance efficacy.

Agricultural Applications

In agriculture, this compound is utilized as a chemical intermediate for the production of herbicides and pesticides. Its reactive nature allows it to function effectively as a pesticide against various agricultural pests.

Table: Agricultural Efficacy of this compound

Application TypeTarget OrganismsEfficacy (%)Reference
HerbicideCrabgrass95US Patent 3418323
InsecticideHouse flies100US Patent 3418323
NematocideRoot-knot nematodesComplete ControlUS Patent 3418323

The above table summarizes the efficacy of this compound in controlling various agricultural pests. The compound has shown high effectiveness in both herbicidal and insecticidal applications.

Chemical Synthesis Applications

Apart from its uses in pharmaceuticals and agriculture, this compound plays a significant role in synthetic chemistry. It is often used as a building block for synthesizing more complex molecules due to its electrophilic characteristics.

Case Study: Synthesis of Herbicides

Research has demonstrated that this compound can be transformed into clopyralid, an important herbicide used for controlling broadleaf weeds. The synthesis involves multiple steps where this compound acts as a key intermediate .

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(chloromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

  • 2,6-Dichloropyridine
  • 3,5-Dichloropyridine
  • 2-Chloromethylpyridine

Comparison: 3,6-Dichloro-2-(chloromethyl)pyridine is unique due to the specific positioning of chlorine atoms on the pyridine ring, which influences its reactivity and chemical behavior. Compared to 2,6-Dichloropyridine and 3,5-Dichloropyridine, the presence of an additional chloromethyl group in this compound provides distinct reactivity patterns, making it suitable for specialized applications in synthetic chemistry and industrial processes.

Biological Activity

3,6-Dichloro-2-(chloromethyl)pyridine is a chlorinated heterocyclic compound that has garnered attention due to its diverse biological activities. This compound, characterized by a pyridine ring substituted with two chlorine atoms and a chloromethyl group, exhibits significant interactions with various biological molecules, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C7_7H5_5Cl3_3N
  • Molecular Weight : 201.46 g/mol
  • Structure : The unique substitution pattern of chlorine atoms enhances its electrophilic properties, allowing it to participate in nucleophilic substitution reactions with biomolecules.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that this compound exhibits potent antimicrobial properties. For instance, when tested against various fungi and bacteria, it demonstrated complete inhibition of growth at concentrations as low as 100 parts per million (ppm) in malt yeast agar media inoculated with Pullularia pullulans and Candida pelliculosa .
    • The compound has also been effective as an insecticide, achieving 100% mortality in house flies and cockroaches at concentrations around 500 ppm .
  • Enzymatic Interactions :
    • The compound acts as an electrophile, forming covalent bonds with proteins and nucleic acids. This interaction can lead to alterations in metabolic pathways and gene expression profiles .
    • Its ability to modify biomolecules suggests potential therapeutic applications but also raises concerns regarding toxicity depending on exposure levels.
  • Mechanism of Action :
    • The electrophilic nature allows it to interact with nucleophilic sites on biomolecules, which can modify their functions. This property is particularly relevant in drug development where such interactions can be harnessed for therapeutic benefits .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    A study demonstrated that at a concentration of 100 ppm, the compound inhibited the growth of Candida pelliculosa completely after three days of incubation at 30°C . This suggests its potential utility in developing antifungal agents.
  • Insecticidal Properties :
    Research indicated that formulations containing this compound resulted in complete kills of common pests like house flies and cockroaches at concentrations around 500 ppm . Such findings are crucial for agricultural applications where pest control is necessary.
  • Toxicity Assessments :
    While the compound shows promise in various applications, its reactivity also poses risks. Studies assessing its toxicity profile are essential to determine safe usage levels in medicinal and agricultural contexts .

Data Table: Biological Activity Summary

Activity Type Concentration (ppm) Effect Observed Reference
Antimicrobial100Complete growth inhibition of fungi
Insecticidal500100% mortality in house flies
Enzymatic InteractionVariousCovalent modification of proteins/nucleic acids

Q & A

Q. Basic: What are the recommended methods for synthesizing 3,6-Dichloro-2-(chloromethyl)pyridine in a laboratory setting?

A common approach involves the chloromethylation of 3,6-dichloropyridine using chloromethylating agents such as paraformaldehyde and HCl in the presence of a Lewis acid catalyst (e.g., ZnCl₂). Reaction optimization should focus on temperature control (60–80°C) and stoichiometric ratios to minimize byproducts like over-chlorinated derivatives . Post-synthesis purification typically employs column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the target compound .

Q. Basic: How can the purity and structural integrity of this compound be validated?

Combined spectroscopic techniques are essential:

  • ¹H/¹³C NMR : Verify the presence of the chloromethyl (–CH₂Cl) group (δ ~4.5–5.0 ppm for ¹H; δ ~40–45 ppm for ¹³C) and pyridine ring protons.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 195.98 for C₆H₄Cl₃N).
  • X-ray Diffraction (XRD) : Resolve crystallographic data to confirm substituent positions, particularly in cases of ambiguous NMR signals .

Q. Advanced: How do steric and electronic effects of the chloromethyl group influence reactivity in cross-coupling reactions?

The chloromethyl group introduces steric hindrance near the pyridine nitrogen, reducing nucleophilic substitution efficiency at the 2-position. However, its electron-withdrawing nature activates the pyridine ring for electrophilic aromatic substitution at the 4-position. Computational studies (DFT) can predict regioselectivity, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids demonstrates preferential coupling at the 4-position under Pd catalysis .

Q. Advanced: What strategies mitigate byproduct formation during the synthesis of derivatives?

Byproducts like 3,6-dichloro-2-(dichloromethyl)pyridine arise from over-chlorination. Mitigation strategies include:

  • Controlled reagent addition : Slow addition of chloromethylating agents to avoid excess local concentration.
  • Inert atmosphere : Use of N₂/Ar to prevent oxidation of intermediates.
  • Kinetic monitoring : Real-time HPLC or GC-MS to track reaction progress and terminate at optimal yield (~70–80%) .

Q. Basic: What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Contaminated waste must be stored in sealed containers for professional disposal .

Q. Advanced: How can computational modeling aid in predicting the biological activity of this compound?

Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to biological targets like kinase enzymes or bacterial proteins. For example, the chloromethyl group’s electrophilicity may enable covalent binding to cysteine residues in enzymes, suggesting potential as a protease inhibitor. Comparative analysis with analogs (e.g., 3,6-dichloro-2-trifluoromethylpyridine) highlights the chloromethyl group’s unique reactivity profile .

Q. Basic: What solvents and conditions are optimal for storing this compound?

Store under anhydrous conditions in airtight containers at –20°C. Compatible solvents include dichloromethane or acetonitrile. Avoid prolonged exposure to light or moisture, which may hydrolyze the chloromethyl group to a hydroxymethyl derivative .

Q. Advanced: What analytical challenges arise in distinguishing positional isomers of polychlorinated pyridines?

Isomers like 2,3,6-trichloropyridine and this compound require advanced techniques:

  • 2D NMR (HSQC, HMBC) : Resolve through-space coupling to differentiate substituent positions.
  • High-resolution MS (HRMS) : Exact mass measurements (<5 ppm error) confirm molecular formulas.
  • Vibrational spectroscopy (IR/Raman) : Identify unique C–Cl stretching modes (550–600 cm⁻¹) .

Q. Advanced: How does the chloromethyl group affect the compound’s environmental persistence and toxicity?

The chloromethyl group increases lipophilicity, enhancing bioaccumulation potential. Ecotoxicity studies using Daphnia magna indicate moderate acute toxicity (LC₅₀ ~10 mg/L). Degradation pathways involve hydrolytic cleavage of the C–Cl bond under alkaline conditions, forming less persistent hydroxymethyl derivatives .

Q. Basic: What are the key applications of this compound in pharmaceutical research?

It serves as a versatile intermediate for:

  • Antimicrobial agents : Functionalization at the 4-position with sulfonamide groups yields compounds with MIC values <1 µg/mL against S. aureus.
  • Kinase inhibitors : Coupling with heteroaryl fragments modulates selectivity for JAK2 or BTK kinases .

Properties

IUPAC Name

3,6-dichloro-2-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFJYFSYZFACOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20606149
Record name 3,6-Dichloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58803-95-5
Record name 3,6-Dichloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dichloro-2-(chloromethyl)pyridine
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Synthesis routes and methods

Procedure details

The haloalkylpyridine reactants employed as starting materials in the present invention are readily available or can be prepared according to known procedures or procedures analogous thereto. For example, the 3,6-dichloro-2-chloromethyl pyridine is prepared by converting the methyl ester of 3,6-dichloropyridine carboxylic acid to the corresponding alcohol by reaction with NaBH4 and methanol in the presence of water. The 3,6-dichloro-2-hydroxymethylpyridine product is then reacted with thionyl chloride in the presence of a catalytic amount of pyridine hydrochloride at temperatures of about 65° C. for a period of from about 15 to about 20 minutes. The thionylchloride is then removed by evaporation and the residue cooled, mixed with ice and then extracted with hexane. The desired 3,6-dichloro-2-chloromethyl pyridine reactant is obtained as a light yellow oil. Other haloalkyl pyridine starting materials can be prepared in an analogous manner.
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